molecular formula C28H29N3O6 B12481586 Methyl 3-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12481586
M. Wt: 503.5 g/mol
InChI Key: CSQIELPOHUERMP-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DIMETHOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a dimethoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DIMETHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride and a suitable base.

    Attachment of the Dimethoxybenzamido Group: This step involves the reaction of the intermediate compound with 3,5-dimethoxybenzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DIMETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DIMETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DIMETHOXYBENZOATE): Lacks the benzamido group.

    METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DIMETHOXYBENZAMIDO)BENZOATE: Similar structure but with different substituents.

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DIMETHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H29N3O6

Molecular Weight

503.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3,5-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H29N3O6/c1-35-22-15-21(16-23(18-22)36-2)26(32)29-24-17-20(28(34)37-3)9-10-25(24)30-11-13-31(14-12-30)27(33)19-7-5-4-6-8-19/h4-10,15-18H,11-14H2,1-3H3,(H,29,32)

InChI Key

CSQIELPOHUERMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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